

The Advent of a Versatile Reagent: Early Studies and Discovery of Tetraallyltin

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Compound of Interest

Compound Name: Tetraallyltin

Cat. No.: B1360086

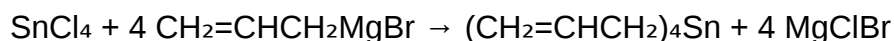
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A cornerstone of organotin chemistry, **tetraallyltin** [(CH₂=CHCH₂)₄Sn] emerged from early 20th-century explorations into the synthesis of organometallic compounds. Its discovery and initial characterization laid the groundwork for its extensive use in organic synthesis and polymer chemistry. This technical guide delves into the foundational studies of **tetraallyltin**, presenting the experimental protocols, quantitative data, and logical frameworks from its nascent stages.

Discovery and Initial Synthesis

The synthesis of **tetraallyltin** is historically credited to the pioneering work in organometallic chemistry, with its preparation being a straightforward application of the Grignard reaction, a method that became a standard for forming carbon-tin bonds in the early 1900s. While a single definitive "discovery" paper remains elusive in readily available literature, the established method involves the reaction of tin tetrachloride (SnCl₄) with an allyl Grignard reagent, typically allylmagnesium bromide (CH₂=CHCH₂MgBr).

The overall reaction proceeds as follows:



This reaction provided a reliable route to **tetraallyltin**, allowing for its isolation and the subsequent study of its physical and chemical properties.

Quantitative Data from Early Characterizations

Early investigations into **tetraallyltin** focused on determining its fundamental physical properties. While data from the earliest publications are scarce, modern sources provide a consistent set of values that would have been the target of initial characterizations.

Property	Value
Molecular Formula	C ₁₂ H ₂₀ Sn
Molecular Weight	283.00 g/mol
Appearance	Colorless to slightly yellow liquid
Boiling Point	69-70 °C at 1.5 mmHg
Density	1.179 g/mL at 25 °C
Refractive Index (n ₂₀ /D)	1.539

Experimental Protocols

The synthesis of **tetraallyltin** via the Grignard reaction is a well-established procedure. The following protocol is a generalized representation based on the known chemistry and techniques of the early 20th century.

Synthesis of Tetraallyltin via Grignard Reaction

Materials:

- Magnesium turnings
- Anhydrous diethyl ether
- Allyl bromide
- Tin (IV) chloride (stannic chloride)
- Anhydrous reaction vessel with a reflux condenser, dropping funnel, and mechanical stirrer
- Inert atmosphere (e.g., nitrogen or argon)

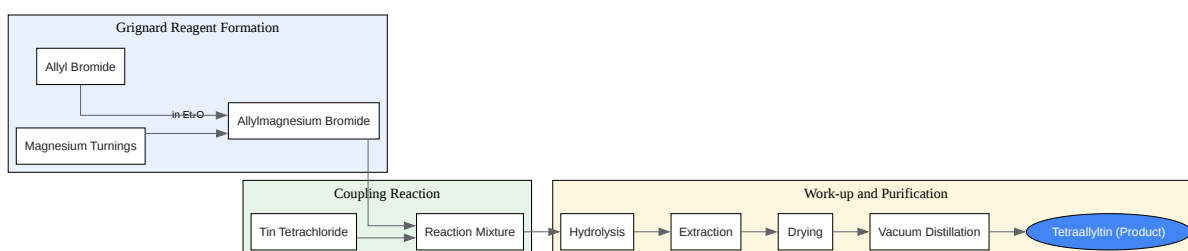
Procedure:

- Preparation of the Grignard Reagent:
 - In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings.
 - Under an inert atmosphere, add a small volume of a solution of allyl bromide in anhydrous diethyl ether to the magnesium.
 - Initiate the reaction, if necessary, with a small crystal of iodine or gentle warming.
 - Once the reaction begins, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.
 - After the addition is complete, continue to reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
- Reaction with Tin Tetrachloride:
 - Cool the freshly prepared allylmagnesium bromide solution in an ice bath.
 - Slowly add a solution of tin tetrachloride in anhydrous diethyl ether to the stirred Grignard reagent via the dropping funnel. This reaction is exothermic and the temperature should be carefully controlled.
 - After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for several hours, or gently reflux to ensure the reaction goes to completion.
- Work-up and Isolation:
 - Cool the reaction mixture again in an ice bath.
 - Carefully hydrolyze the reaction mixture by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid to quench any unreacted Grignard reagent and to dissolve the magnesium salts.
 - Separate the ethereal layer containing the product.

- Extract the aqueous layer with additional portions of diethyl ether.
- Combine the ethereal extracts and dry them over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
- Filter to remove the drying agent and remove the diethyl ether by distillation.
- Purify the resulting crude **tetraallyltin** by vacuum distillation to yield a colorless liquid.

Logical and Experimental Workflow

The synthesis of **tetraallyltin** follows a logical progression from the activation of magnesium to the formation of the Grignard reagent and its subsequent reaction with the tin halide.

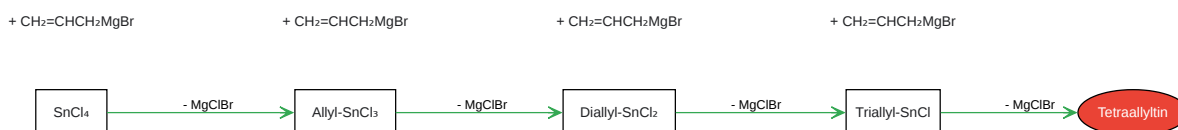


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A generalized workflow for the synthesis of **tetraallyltin**.

Reaction Pathway

The underlying chemical transformation involves the nucleophilic attack of the carbanionic allyl group from the Grignard reagent on the electrophilic tin center of tin tetrachloride. This process occurs sequentially, replacing each chloride atom with an allyl group.



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Stepwise substitution pathway for the formation of **tetraallyltin**.

The early studies of **tetraallyltin**, rooted in the fundamental principles of organometallic chemistry, provided a crucial reagent that continues to be of significant importance in modern chemical research and industry. The straightforward and efficient synthesis using the Grignard reaction allowed for its accessibility and subsequent exploration of its versatile reactivity.

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